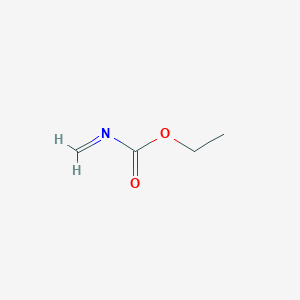
1-Methyl-1,1'-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes two cyclopropyl rings and four nitrile groups
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves multiple steps, starting with the preparation of the cyclopropyl rings. The synthetic route may include the following steps:
Formation of Cyclopropyl Rings: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of Nitrile Groups: The nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Final Assembly: The final step involves the coupling of the cyclopropyl rings with the nitrile groups under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl rings provide rigidity to the molecule, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile can be compared with similar compounds such as:
1-Methyl-1,1’-bi(cyclopropyl)-2-carboxylic acid: This compound has a carboxylic acid group instead of nitrile groups, which affects its reactivity and applications.
1-Methyl-1,1’-bi(cyclopropyl)-2-carboxylate: The ester derivative of the carboxylic acid, which has different solubility and stability properties.
The uniqueness of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile lies in its multiple nitrile groups, which provide a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
26530-58-5 |
|---|---|
Molekularformel |
C11H8N4 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
3-cyclopropyl-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c1-9(8-2-3-8)10(4-12,5-13)11(9,6-14)7-15/h8H,2-3H2,1H3 |
InChI-Schlüssel |
ABMKIAACQGXLOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
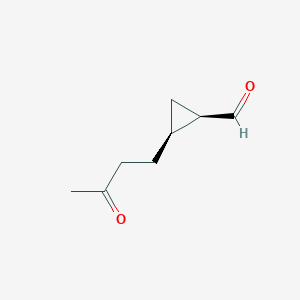
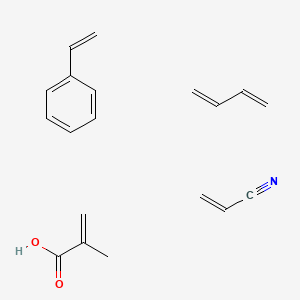
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
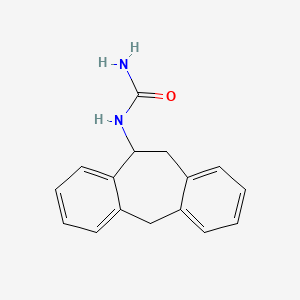
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
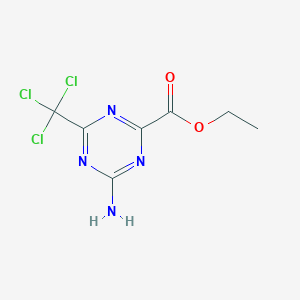

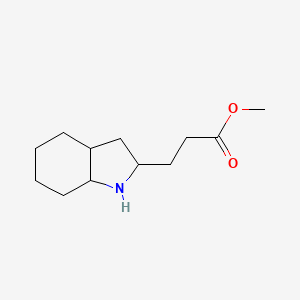


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
